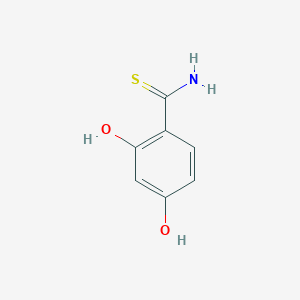
2,4-Dihydroxy-thiobenzamide
Cat. No. B8676419
M. Wt: 169.20 g/mol
InChI Key: MOFDJHVUXLUKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04008264
Procedure details


At a temperature and in the manner as described in Example 1, 39 g of potassium thiocyanate (0.4 mol) and 38.5 g of resorcinol (0.35 mol) are stirred with 0.3 l of 98% hydrofluoric acid, and subsequently, the mixture is stirred for 5 hours at room temperature. 0.25 l of hydrofluoric acid are then distilled off, and the residue is mixed with a small amount of ice, which causes 47 g of 2,4-dihydroxy-thiobenzamide to crystallize. This corresponds to a yield of 80% of the theoretical yield, relative to the resorcinol used. The melting point is 164° - 166° C.
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Reaction Step One



Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[C:5]1([CH:12]=[CH:11][CH:10]=[C:8]([OH:9])[CH:7]=1)[OH:6].F>>[OH:6][C:5]1[CH:7]=[C:8]([OH:9])[CH:10]=[CH:11][C:12]=1[C:2]([NH2:3])=[S:1] |f:0.1|
|
Inputs


Step One
|
Name
|
potassium thiocyanate
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
38.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.3 L
|
|
Type
|
reactant
|
|
Smiles
|
F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
subsequently, the mixture is stirred for 5 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
0.25 l of hydrofluoric acid are then distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is mixed with a small amount of ice, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C(=S)N)C=CC(=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
